molecular formula C13H5BrF5NO3 B13424713 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13424713
M. Wt: 398.08 g/mol
InChI Key: TUTXBWXHLSJRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Phenoxylation: Formation of the phenoxy group through a nucleophilic aromatic substitution reaction.

    Fluorination: Introduction of the difluoro and trifluoromethyl groups using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 2-(4-Amino-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

    Reduction: Formation of 2-(4-Bromo-2-amino-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluorobenzene
  • 2-(4-Bromo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
  • 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-4-(trifluoromethyl)benzene

Uniqueness

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H

InChI Key

TUTXBWXHLSJRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.